2-Butyrylaminopropionic acid

Übersicht

Beschreibung

2-Butyrylaminopropionic acid is an organic compound with the molecular formula C7H13NO3. It is a white crystalline powder that is slightly soluble in water but more soluble in organic solvents. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Butyrylaminopropionic acid can be synthesized through the reaction of L-alanine with butyric acid. The process involves the following steps:

Reaction Setup: L-alanine is dissolved in an appropriate solvent, such as water or methanol.

Addition of Butyric Acid: Butyric acid is slowly added to the solution of L-alanine under controlled temperature and stirring conditions.

Reaction Conditions: The mixture is heated to a specific temperature to facilitate the reaction, typically around 80-100°C.

Isolation: After the reaction is complete, the product is isolated through crystallization, filtration, and drying

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Butyrylaminopropionic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

2-Butyrylaminopropionic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes .

Wirkmechanismus

The mechanism of action of 2-butyrylaminopropionic acid involves its interaction with specific molecular targets and pathways. While detailed studies are ongoing, it is believed to exert its effects through:

Binding to Enzymes: It may inhibit or activate certain enzymes, affecting metabolic pathways.

Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways.

Gene Expression: It may influence gene expression, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

2-Aminopropionic Acid:

2-Butyrylaminoacetic Acid: Similar in structure but with an acetic acid backbone instead of propionic acid.

2-Butyrylaminobutyric Acid: Another analog with a butyric acid backbone .

Uniqueness: 2-Butyrylaminopropionic acid is unique due to its specific combination of the butyryl group and the propionic acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biologische Aktivität

2-Butyrylaminopropionic acid (BAP) is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of BAP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies. The findings are supported by data tables and diverse research sources.

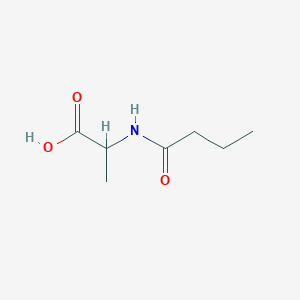

Chemical Structure and Properties

This compound is an amino acid derivative characterized by a butyryl group attached to the amino group of propionic acid. Its chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 115.15 g/mol |

| Solubility | Soluble in water |

| pKa | ~2.3 (carboxylic acid) |

| Melting Point | Not well-documented |

Antimicrobial Activity

Recent studies have indicated that BAP exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for specific strains are as follows:

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

These results suggest that BAP could be a promising candidate for the development of new antimicrobial agents, particularly in the context of rising antibiotic resistance.

Anticancer Activity

BAP has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

Case Study: Effects on Cancer Cell Lines

In a recent study, BAP was tested on several human cancer cell lines, including breast and colon cancer cells. The findings indicated that BAP significantly reduced cell viability in a dose-dependent manner.

Table 3: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HCT116 (Colon Cancer) | 20 |

The observed IC50 values indicate that BAP may be effective in inhibiting the growth of these cancer cells, warranting further investigation into its mechanisms of action.

The biological activity of BAP is believed to be mediated through several mechanisms:

- Inhibition of Protein Synthesis : BAP may interfere with bacterial protein synthesis, leading to cell death.

- Induction of Apoptosis : In cancer cells, BAP appears to activate apoptotic pathways, promoting programmed cell death.

- Antioxidant Properties : BAP has been suggested to possess antioxidant capabilities, potentially protecting cells from oxidative stress.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 2-Butyrylaminopropionic acid?

- Methodology : Synthesis typically involves acylation of aminopropionic acid derivatives using butyryl chloride under anhydrous conditions. Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure, coupled with high-performance liquid chromatography (HPLC) for purity assessment (>95%). Mass spectrometry (MS) or infrared (IR) spectroscopy may validate molecular weight and functional groups. Ensure solvents are rigorously dried (e.g., molecular sieves for DMF) to avoid side reactions .

- Data Example :

| Technique | Key Peaks/Features |

|---|---|

| ¹H NMR | δ 1.5–1.7 (m, 2H, CH₂), δ 2.2 (t, 2H, COCH₂) |

| HPLC | Retention time = 8.2 min, >95% purity |

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodology : Document reaction conditions meticulously (temperature, solvent purity, stoichiometry). Use internal standards (e.g., trimethylsilyl propionate for NMR calibration) and validate analytical methods with reference materials from authoritative databases like NIST . Cross-check spectral data against published literature to confirm identity .

Q. What are the primary analytical challenges in quantifying this compound in biological matrices?

- Methodology : Matrix interference (e.g., proteins in serum) requires sample pretreatment via solid-phase extraction (SPE) or protein precipitation. Use isotope-labeled internal standards (e.g., deuterated analogs) to correct for recovery variability in LC-MS/MS. Validate method sensitivity (limit of detection <1 ng/mL) and linearity (R² >0.99) per ICH guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodology : Perform meta-analysis of existing studies to identify variables (e.g., cell lines, assay conditions). Replicate experiments under standardized conditions (e.g., controlled oxygen levels for in vitro studies). Use statistical tools (ANOVA with post-hoc tests) to assess significance of discrepancies. For example, conflicting cytotoxicity results may arise from differences in cell passage number or serum batch variability .

- Data Contradiction Example :

| Study | IC₅₀ (μM) | Cell Line | Serum % |

|---|---|---|---|

| A | 12.3 | HeLa | 10% FBS |

| B | 45.7 | HeLa | 5% FBS |

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound derivatives?

- Methodology : Employ a factorial design to systematically vary substituents (e.g., acyl chain length, stereochemistry). Use computational tools (density functional theory, molecular docking) to predict binding affinities. Validate hypotheses with in vitro assays (e.g., enzyme inhibition kinetics). Include negative controls (e.g., unmodified aminopropionic acid) to isolate pharmacological effects .

Q. How should researchers address ethical considerations when testing this compound in human-derived cell models?

- Methodology : Adhere to institutional review board (IRB) protocols for cell line sourcing (e.g., informed consent for primary cells). Disclose potential conflicts of interest (e.g., funding sources) and ensure data anonymization in publications. Reference guidelines from the Declaration of Helsinki for human tissue use .

Q. Data Interpretation & Validation

Q. What statistical approaches are recommended for analyzing dose-response data of this compound?

- Methodology : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (e.g., GraphPad Prism). Report confidence intervals for EC₅₀ values. Assess goodness-of-fit via residual plots and Akaike information criterion (AIC). For skewed distributions, apply non-parametric tests (Mann-Whitney U) .

Q. How can researchers validate the stability of this compound under physiological conditions?

Eigenschaften

IUPAC Name |

2-(butanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-4-6(9)8-5(2)7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIMTCJMOWXMGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801045005 | |

| Record name | N-(1-Oxobutyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59875-04-6 | |

| Record name | N-(1-Oxobutyl)alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59875-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyrylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059875046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Oxobutyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butyrylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.